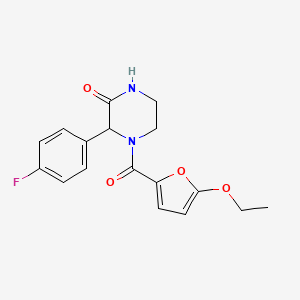![molecular formula C18H15F3N4O B4260281 N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B4260281.png)
N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide
描述
N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substitution pattern, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.
Substitution Reactions: The benzyl groups can be introduced through nucleophilic substitution reactions. The fluorine atoms can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Amidation: The carboxamide group can be introduced through an amidation reaction using appropriate amines and coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions may target the triazole ring or the benzyl groups, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorine atoms on the benzyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions would depend on the specific conditions used but may include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide may have several applications in scientific research:
Medicinal Chemistry: Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities. This compound may be investigated for similar properties.
Biological Studies: The compound could be used as a probe to study biological pathways involving triazole derivatives.
Material Science: Triazole compounds are used in the development of new materials with unique properties, such as corrosion inhibitors and polymers.
作用机制
The mechanism of action of N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atoms may enhance the compound’s binding affinity and metabolic stability.
相似化合物的比较
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family.
Fluorobenzyl Triazoles: Compounds with similar substitution patterns on the triazole ring.
Benzyl Triazoles: Compounds with benzyl groups attached to the triazole ring.
Uniqueness
N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazole derivatives.
属性
IUPAC Name |
N-[(2,3-difluoro-4-methylphenyl)methyl]-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c1-11-6-7-12(17(21)16(11)20)8-22-18(26)15-10-25(24-23-15)9-13-4-2-3-5-14(13)19/h2-7,10H,8-9H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLFLMMUMKLCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CNC(=O)C2=CN(N=N2)CC3=CC=CC=C3F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-cyclopentyl-1-piperazinyl)-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B4260199.png)
![N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B4260215.png)
![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4260217.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B4260229.png)
![2-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]-5-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B4260236.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4260239.png)
![1,5-dimethyl-4-{[methyl(quinolin-5-ylmethyl)amino]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4260245.png)
![1-benzyl-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4260252.png)
![2-methyl-4-[4-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenyl]but-3-yn-2-ol](/img/structure/B4260255.png)
![3-(1-Ethyl-1,2,4-triazol-3-yl)-1-methyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4260260.png)
![6-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4260262.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4260268.png)
![1-(cyclohexylmethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine](/img/structure/B4260288.png)
